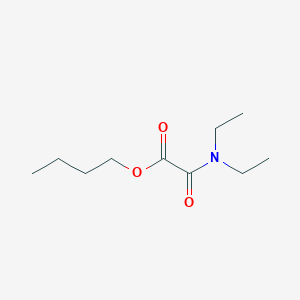

Butyl (diethylamino)(oxo)acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62248-35-5 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

butyl 2-(diethylamino)-2-oxoacetate |

InChI |

InChI=1S/C10H19NO3/c1-4-7-8-14-10(13)9(12)11(5-2)6-3/h4-8H2,1-3H3 |

InChI Key |

QXMYOQPHHIRYMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=O)N(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Diethylamino Oxo Acetate

Esterification and Amidation Routes

The foundation of this synthetic route lies in the activation of an oxoacetic acid precursor to facilitate nucleophilic attack by an alcohol and an amine. A common strategy involves converting the carboxylic acid to a more reactive acylating agent, such as an acyl chloride or anhydride. For instance, oxalyl chloride can be selectively mono-substituted to serve as a precursor for both the ester and amide functionalities. The high reactivity of these intermediates allows for acylation reactions to proceed under mild conditions. Another approach involves using coupling agents that activate the carboxylic acid in situ, a method prevalent in peptide synthesis that is also applicable to the formation of amides from carboxylic acids and esters. mdpi.com

The introduction of the butyl group is typically achieved through the esterification of an appropriate oxoacetic acid derivative with butanol. This can be accomplished through several established methods:

Acid-Catalyzed Esterification : A traditional method involves reacting the carboxylic acid precursor directly with butanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid resin like Amberlyst 15. researchgate.net The reaction is often driven to completion by removing the water formed during the reaction.

Reaction with Activated Acids : A more reactive approach involves the reaction of butanol with an activated form of the acid, such as butyl oxalyl chloride. This reaction typically proceeds rapidly at room temperature.

Transesterification : In some cases, a pre-existing ester, like methyl or ethyl (diethylamino)(oxo)acetate, could be converted to the butyl ester via transesterification with butanol, usually under acid or base catalysis.

tert-Butyl Ester Formation : For the specific synthesis of tert-butyl esters, methods such as reacting the carboxylic acid with tert-butyl acetate (B1210297) in the presence of perchloric acid, or with tert-butyl acetoacetate (B1235776), are employed. nih.govresearchgate.net

The table below summarizes typical conditions for the esterification of carboxylic acids, which are applicable to the synthesis of the target compound.

| Method | Reagents | Catalyst/Conditions | Yield | Reference |

| Acid-Catalyzed Esterification | Acetic Acid, n-Butanol | Amberlyst 15, Reactive Distillation | 80.5% Conversion | researchgate.net |

| tert-Butylation | L-Pyroglutamic Acid, tert-Butyl Acetate | Perchloric Acid | 70% | nih.gov |

| DCC Coupling | L-Pyroglutamic Acid, Alcohol | DCC, DMAP | 96-97% | acs.org |

| Dimethyl Sulfate Mediation | Amide, n-Butanol | Dimethyl Sulfate, 120 °C | Up to 95% | nih.gov |

This table is generated based on data for analogous esterification reactions.

The formation of the amide bond is achieved by reacting an activated oxoacetic ester intermediate, such as butyl oxalyl chloride or Butyl (chloro)(oxo)acetate, with diethylamine (B46881). The nucleophilic diethylamine readily displaces a leaving group (e.g., chloride) on the carbonyl carbon adjacent to the ester group. Alternatively, direct amidation methods can be employed. mdpi.com Lanthanide complexes have been shown to catalyze the direct amidation of esters with amines, proceeding through the deprotonation of the amine followed by a nucleophilic attack on the ester. mdpi.com The synthesis of amide prodrugs from ester precursors is also a well-established transformation in medicinal chemistry. acs.org

Advanced Synthetic Approaches Utilizing Precursors and Catalysis

Beyond the stepwise esterification and amidation routes, more sophisticated methods can construct the α-keto amide core using specific building blocks and catalytic systems. These approaches can offer improved efficiency and access to a wider range of derivatives.

While not a mainstream method for this specific compound, the reactivity of building blocks like diketene (B1670635) offers potential pathways. Diketene is a versatile reagent known for its reactions with nucleophiles to form acetoacetate derivatives. A hypothetical route could involve a sequence where diketene reacts with diethylamine to form a β-keto amide, which would then require subsequent oxidation and esterification steps to yield the final product. However, controlling the reactivity to achieve the desired α-keto amide structure directly from diketene is complex and not a commonly reported strategy for this class of compounds.

Phosphonate-based reactions provide a powerful and versatile route to α-keto esters and their derivatives. beilstein-journals.org A common strategy is the Horner-Wadsworth-Emmons reaction. This approach could be adapted to synthesize Butyl (diethylamino)(oxo)acetate, likely starting from a butyl haloacetate.

A potential synthetic sequence is outlined below:

Arbuzov Reaction : A butyl haloacetate (e.g., butyl bromoacetate) is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form a phosphonate (B1237965) ester, specifically a butyl (dialkoxyphosphoryl)acetate.

Acylation/Oxidation : The resulting phosphonate can be deprotonated to form a stabilized carbanion. This anion can then be acylated or undergo an oxidation sequence to introduce the α-keto functionality. A patent describes the conversion of α-diazo phosphonoacetate esters to the corresponding α-keto phosphonates using a Rh(II) catalyst. google.com These α-keto phosphonates are valuable intermediates that can be further elaborated.

Amidation : The α-keto phosphonate intermediate can then be converted into the target α-keto amide. A patented method describes the preparation of phosphonoglyoxylamide esters, demonstrating the feasibility of introducing an amide group into these phosphonate precursors. google.com

This phosphonate-mediated approach offers a robust alternative for constructing the α-keto amide core, often with high efficiency and control. google.comrsc.org

The table below details findings from related phosphonate-mediated syntheses.

| Reaction Type | Substrates | Reagents/Catalyst | Product Type | Reference |

| α-Keto Phosphonate Synthesis | α-Diazo Phosphonate | Rh(II) Acetate, Oxygen Donor | α-Keto Phosphonate | google.com |

| Michael Addition-Lactonization | Arylacetyl Phosphonate, β,γ-Unsaturated α-Keto Ester | Chiral Thiourea-Tertiary Amine | Dihydropyranones | nih.gov |

| Cross Aldol Reaction | α-Keto Phosphonate, Ketone | L-Proline | Tertiary α-Hydroxy Phosphonate | nih.gov |

| Acylation of Diazomethyl Anion | Diazomethyl Phosphonate, N-Acylbenzotriazole | n-BuLi | α-Diazo-β-keto Phosphonate | rsc.org |

This table is generated based on data for analogous phosphonate-mediated reactions.

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) offer an efficient approach for the synthesis of complex molecules like this compound in a single step from three or more starting materials, which is advantageous for minimizing waste and simplifying purification processes. researchgate.net A plausible MCR strategy for the synthesis of this compound could involve the reaction of an aldehyde, an isocyanide, and a carboxylic acid. For instance, a reaction between glyoxylic acid butyl ester, diethylamine, and an isocyanide could theoretically yield the target molecule.

Another potential MCR approach is the formal oxidative coupling of aliphatic aldehydes with isocyanides. epfl.ch This method, promoted by molecular sieves, involves the reaction of an aldehyde, an isocyanide, N-methylhydroxylamine, and acetic acid to afford α-keto amides. epfl.ch While not explicitly demonstrated for this compound, this methodology provides a framework for its potential one-pot synthesis.

The Ugi four-component reaction (U-4CR) is a well-established MCR that could also be adapted. orgchemres.org This reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of this compound, one could envision a reaction between butyl glyoxylate (B1226380), diethylamine, a suitable carboxylic acid, and an isocyanide, although this would require subsequent transformations to arrive at the final product.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Reaction Type | Potential Product |

| Butyl glyoxylate | Diethylamine | Isocyanide | Ugi-type Reaction | α-amino amide precursor |

| Aliphatic Aldehyde | Isocyanide | N-methylhydroxylamine | Oxidative Coupling | α-keto amide |

Methodological Advancements in Synthesis

Recent advancements in synthetic organic chemistry have focused on improving the efficiency, selectivity, and sustainability of chemical transformations. These advancements are highly relevant to the synthesis of this compound.

Both metal- and organocatalysis have been extensively used for the synthesis of α-keto amides. researchgate.netacs.org

Metal Catalysis: Palladium (Pd) and copper (Cu) catalysts are commonly employed for α-keto amide synthesis. researchgate.netacs.org These reactions often proceed via oxidative amidation or double aminocarbonylation. researchgate.netacs.org For example, a copper-catalyzed one-pot strategy for the synthesis of α-ketoamides from 1-arylethanols has been reported, involving alcohol oxidation, sp³ C-H oxidation, and oxidative amidation. organic-chemistry.org A similar strategy could potentially be adapted for the synthesis of this compound. Other metals like gold (Au), silver (Ag), and iron (Fe) have also been investigated for this transformation. researchgate.netacs.org A recyclable, bifunctional iron nanocomposite has been shown to catalyze the synthesis of α-keto acids from alkenes, which could then be converted to the corresponding amides. organic-chemistry.org

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of α-keto amides. Iodine-based catalysts are frequently used, sometimes in the presence of other promoters. researchgate.netacs.org For instance, a metal-free method for the synthesis of α-keto amides has been developed using a glucose-based carbonaceous material (GCM) as a heterogeneous catalyst in a solvent-free oxidative cross-dehydrogenative coupling (CDC) reaction of α-ketoaldehydes with amines. rsc.orgrsc.org This approach is particularly attractive due to its green and economical nature. rsc.orgrsc.org

| Catalyst Type | Catalyst Example | Reaction Type | Potential Advantage |

| Metal Catalysis | Palladium (Pd), Copper (Cu), Iron (Fe) | Oxidative Amidation, Carbonylation | High efficiency and turnover numbers |

| Organocatalysis | Iodine-based, Glucose-based carbon material | Oxidative Coupling | Metal-free, environmentally benign |

The choice of solvent can significantly impact the outcome of a chemical reaction. In recent years, there has been a strong emphasis on the use of "green" solvents to minimize the environmental impact of chemical processes. For the synthesis of this compound, exploring solvents like water, ethanol (B145695), or performing the reaction under solvent-free conditions would be a key consideration for a sustainable protocol. rsc.orgrsc.org

Ultrasound irradiation has emerged as a powerful tool in green synthesis. It can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. orgchemres.orgorgchemres.orgrsc.orgnih.govtandfonline.com The synthesis of aryl amides from isocyanides and carboxylic acids has been successfully achieved under ultrasound irradiation in methanol, with high yields and short reaction times. orgchemres.org This technique could be readily applied to the synthesis of this compound. Similarly, ultrasound has been used to promote the synthesis of amides from nitriles at room temperature. orgchemres.org

| Sustainable Approach | Description | Potential Benefits |

| Green Solvents | Use of environmentally benign solvents like water or ethanol, or solvent-free conditions. | Reduced environmental impact, lower toxicity. |

| Ultrasound Assistance | Application of ultrasonic waves to the reaction mixture. | Faster reaction rates, higher yields, milder conditions. orgchemres.orgorgchemres.orgrsc.orgnih.govtandfonline.com |

| Electrochemical Synthesis | Use of electricity to drive the reaction, avoiding traditional oxidants or reductants. | High selectivity, broad functional group tolerance, scalability. acs.org |

Achieving high levels of selectivity is a central goal in modern organic synthesis.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. For the synthesis of this compound, a key challenge would be the selective reaction at the desired positions without affecting the ester or other functionalities. The use of specific catalysts and protecting groups can be crucial for achieving high chemoselectivity. researchgate.netnih.govacs.orgresearchgate.net For instance, a catalyst- and additive-free chemoselective transfer hydrogenation of α-keto amides to α-hydroxy amides has been reported, demonstrating the possibility of selectively targeting the keto group. researchgate.net

Regioselectivity: Regioselectivity is the control of where a reaction occurs on a molecule. In the context of synthesizing this compound, this would be important if starting from a precursor with multiple potential reaction sites. For example, in the amidation of a molecule with two different carbonyl groups, a regioselective method would favor the formation of the amide at the desired position. Electrochemical methods have been shown to provide regioselective reduction of α-keto amides. rsc.org

Stereoselectivity: While this compound itself is not chiral, the principles of stereoselective synthesis are important in the broader context of α-keto amide synthesis, as many related compounds are chiral and their biological activity is dependent on their stereochemistry. nih.govnih.govehu.eusrsc.org Stereospecific synthesis of peptidyl α-keto amides has been achieved through the oxidation of α-hydroxy amides without epimerization of the adjacent chiral center. nih.gov This highlights the ability to control stereochemistry in the synthesis of this class of compounds.

Chemical Reactivity and Mechanistic Studies of Butyl Diethylamino Oxo Acetate

Reactivity at the Ester and Alpha-Keto Centers

The ester and alpha-keto groups are key sites for a variety of chemical transformations. Their reactivity is influenced by both electronic and steric factors.

The carbonyl carbons of both the ester and the alpha-keto group are electrophilic and thus susceptible to attack by nucleophiles. The relative reactivity of these two sites is a subject of interest. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl due to the resonance donation from the oxygen atom in the ester group, which reduces the partial positive charge on the carbonyl carbon.

Table 1: Reactivity of Carbonyl Groups with Nucleophiles

| Nucleophile | Reaction at Ester Carbonyl | Reaction at Keto Carbonyl | Conditions |

| Grignard Reagents | Addition/Substitution | Addition | Anhydrous ether |

| Hydride Reagents (e.g., NaBH4) | Reduction | Reduction | Protic solvent |

| Amines | Amidation | Imine/Enamine formation | Varies |

| Water (Hydrolysis) | Carboxylic acid formation | Gem-diol formation (often unstable) | Acid or base catalysis |

This table is a generalized representation and specific outcomes can vary based on reaction conditions and the nature of the nucleophile.

The presence of alpha-protons adjacent to the keto group allows for enolization, a process where a proton is removed to form an enolate. This enolate is a powerful nucleophile and can participate in various alpha-substitution reactions. The diethylamino group can influence the regioselectivity of enolate formation.

Research has shown that in the presence of a strong, non-nucleophilic base, the kinetic enolate is preferentially formed. Subsequent reaction with an electrophile leads to substitution at the less substituted alpha-carbon.

The ester group in Butyl (diethylamino)(oxo)acetate can undergo hydrolysis to yield butanol and (diethylamino)(oxo)acetic acid. This reaction is typically catalyzed by either acid or base. The stability of the ester is a crucial factor in its application and storage.

Transesterification, the exchange of the butyl group with another alcohol, is another important reaction pathway. This process is often catalyzed by acids or bases and is a key reaction in various industrial processes. For instance, borane-catalyzed transesterification has been reported for tert-butyl esters. rsc.org The pyrolysis of butyl acetate (B1210297) isomers, which can involve decomposition into acetic acid and butenes at high temperatures, has also been studied to understand their combustion chemistry. researchgate.net

Reactivity of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the diethylamino group can exert a significant electronic influence on the adjacent carbonyl groups. This can occur through space or through the sigma bond framework. This "through-bond" or "through-space" interaction can modulate the electrophilicity of the carbonyl carbons. Furthermore, the basicity of the amine can play a role in intramolecular catalysis of reactions involving the ester or keto group.

As a tertiary amine, the diethylamino group is nucleophilic and can react with alkyl halides in a process known as alkylation. msu.edu This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The rate and extent of this quaternization reaction are dependent on the nature of the alkylating agent and the reaction conditions. researchgate.netresearchgate.net Studies on the quaternization of various tertiary amines have provided insights into the steric and electronic effects that govern this transformation. researchgate.net For instance, the reaction of tertiary amines with butyl iodide has been studied to understand the influence of solvent and amine structure on reactivity. researchgate.net

Table 2: Quaternization of Tertiary Amines

| Alkylating Agent | Product | General Observations |

| Methyl Iodide | Butyl (diethylmethylammonio)(oxo)acetate iodide | Generally a fast reaction. researchgate.net |

| Benzyl Bromide | Benzyl(butyl)(diethylamino)oxoacetat-yl-ammonium bromide | Reactivity can be influenced by steric hindrance. |

| Ethyl Bromoacetate | (Ethoxycarbonylmethyl)(butyl)(diethylamino)oxoacetat-yl-ammonium bromide | Product can undergo further reactions. |

This table provides illustrative examples. Actual reaction outcomes depend on specific conditions.

Potential in Amine-Mediated Reactions

The presence of an electrophilic ketone and an ester group suggests that this compound would be reactive towards amines. Generally, α-keto amides can undergo several transformations in the presence of amines. These include amidation reactions, where the butyl ester is displaced by an amine to form a new amide, and reactions at the ketone functionality, such as the formation of imines or enamines. However, specific studies detailing the outcomes of amine-mediated reactions with this compound, including yields and reaction conditions, are not prominently reported.

Intramolecular Rearrangements and Cyclization Phenomena

Investigation of Ring-Closing and Ring-Opening Processes

Intramolecular reactions of molecules containing multiple reactive functional groups can lead to the formation of cyclic structures. For a molecule like this compound, intramolecular cyclization could theoretically occur, though the specific conditions and products of such reactions are not described in the literature. Ring-opening processes would be relevant if the molecule were part of a larger cyclic system, which is not the case for its standard acyclic form.

Tautomerism Studies (e.g., enamine-imine)

Tautomerism is a key consideration for α-keto amides. Specifically, the potential for keto-enol and enamine-imine tautomerism exists. The enamine-imine tautomerism would involve the interconversion between the standard amide form and an isomeric form containing a carbon-nitrogen double bond. Spectroscopic and computational studies are typically employed to investigate such equilibria. However, specific tautomerism studies focused on this compound are not available in published research.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise process of a chemical reaction, including the identification of transient intermediates, is crucial for optimizing reaction conditions and controlling product formation. For transformations involving this compound, one could hypothesize various intermediates depending on the reaction type. For instance, nucleophilic attack at the ketone or ester group would proceed through tetrahedral intermediates. However, without specific experimental or computational studies on this compound, the elucidation of its reaction pathways remains speculative.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic studies would provide data on the rates of reactions involving this compound, while thermodynamic studies would offer insight into the energy changes and equilibrium positions of these reactions. Such data is fundamental for a comprehensive understanding of a compound's reactivity profile. Unfortunately, there is no available literature detailing the kinetic and thermodynamic parameters for reactions of this compound.

Spectroscopic Characterization and Structural Elucidation of Butyl Diethylamino Oxo Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of Butyl (diethylamino)(oxo)acetate. A combination of 1D and 2D NMR experiments provides a complete picture of atomic connectivity and spatial relationships.

Advanced 1D and 2D NMR Techniques for Connectivity and Stereochemistry

The molecular structure of this compound presents several distinct chemical environments that can be resolved using ¹H and ¹³C NMR spectroscopy. guidechem.comrsc.org The presence of both a butyl ester group and a diethylamino group attached to an α-keto-amide core leads to a predictable yet complex set of signals.

¹H and ¹³C NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the butyl group are expected to appear as a triplet for the terminal methyl group (H-d'), a multiplet for the adjacent methylene (B1212753) (H-c'), a multiplet for the next methylene (H-b'), and a downfield triplet for the methylene group attached to the ester oxygen (H-a'), deshielded by the electronegative oxygen atom. guidechem.com The diethylamino group would typically show two signals: a quartet for the methylene protons (H-a) and a triplet for the methyl protons (H-b), both broadened due to restricted rotation around the C-N amide bond. nanalysis.com

The ¹³C NMR spectrum would show distinct signals for each carbon. The two carbonyl carbons (C-1 and C-2) are expected at the most downfield positions, typically in the 160-180 ppm range. The carbons of the butyl chain and the diethylamino group would appear in the aliphatic region of the spectrum. guidechem.comresearchgate.net

Expected ¹H NMR Data (in CDCl₃)

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-a | ~3.4 (broad) | q |

| H-b | ~1.2 (broad) | t |

| H-a' | ~4.2 | t |

| H-b' | ~1.7 | m |

| H-c' | ~1.4 | m |

| H-d' | ~0.9 | t |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Label | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Amide C=O) | ~165 |

| C-2 (Keto C=O) | ~170 |

| C-a | ~42 (broad) |

| C-b | ~13 (broad) |

| C-a' | ~65 |

| C-b' | ~30 |

| C-c' | ~19 |

| C-d' | ~13.5 |

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the molecular structure, several 2D NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the butyl and diethylamino groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across quaternary centers, such as the two carbonyl carbons. columbia.eduresearchgate.net Key correlations would be expected from the diethylamino protons (H-a) to the amide carbonyl carbon (C-1) and the keto-carbonyl (C-2). Similarly, the protons of the ester methylene group (H-a') would show a correlation to the keto-carbonyl carbon (C-2), confirming the α-keto ester linkage. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the butyl and ethyl fragments, confirming the sequence of methylene groups in the butyl chain and the ethyl groups of the diethylamino moiety.

Conformational Analysis via NMR

The presence of the N,N-diethylamide group introduces significant conformational dynamics. Due to resonance, the C-N bond has partial double-bond character, which restricts rotation. nanalysis.com This restricted rotation can lead to the two ethyl groups being in chemically non-equivalent environments, resulting in broadened or even separate signals for the methylene and methyl groups at room temperature. mdpi.com

Variable-temperature (VT) NMR studies can be employed to probe this dynamic behavior. At higher temperatures, the rate of rotation around the C-N bond increases, which can cause the separate signals of the non-equivalent ethyl groups to coalesce into a single set of sharp signals.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to investigate the preferred three-dimensional conformation in solution. arxiv.org These experiments detect through-space interactions between protons that are close to each other, irrespective of bond connectivity. For instance, observing a NOE cross-peak between protons of the butyl chain and protons of the diethylamino groups would suggest a folded conformation where these parts of the molecule are in close spatial proximity. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. nih.govosti.gov For this compound, the most informative regions of the spectra are those corresponding to the carbonyl stretching vibrations.

The IR spectrum is expected to show two strong, distinct absorption bands for the two carbonyl groups.

The ester carbonyl (C=O) stretch is anticipated to appear at a higher wavenumber, typically around 1740-1750 cm⁻¹. researchgate.netnist.gov

The amide carbonyl (C=O) stretch, part of the α-keto-amide system, is expected at a lower wavenumber, approximately 1650-1670 cm⁻¹, due to the electron-donating effect of the nitrogen atom. youtube.comyoutube.com

Other significant bands would include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). chemicalbook.com

Raman spectroscopy would also detect these vibrations, though the relative intensities may differ. chemicalbook.com Often, the more symmetric vibrations, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum.

Expected Vibrational Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1740 - 1750 |

| C=O (Amide) | Stretch | 1650 - 1670 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-N (Amide) | Stretch | 1150 - 1250 |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with very high precision, typically to four or more decimal places. libretexts.orglibretexts.org For this compound, the molecular formula is C₁₀H₁₉NO₃. Using the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949), the calculated monoisotopic mass is 201.1365 Da.

An HRMS measurement confirming this exact mass would provide unambiguous evidence for the elemental composition C₁₀H₁₉NO₃, effectively ruling out other possible molecular formulas that might have the same nominal mass. fiveable.mepharmacy180.com

Fragmentation Pattern Analysis for Structural Features

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺˙) undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides a roadmap of the molecule's structure. libretexts.org For this compound, several key fragmentation pathways are expected:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom would result in the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the diethylamino group, leading to the formation of stable iminium ions. libretexts.orgmdpi.com

Ester Fragmentation: The butyl ester group can fragment in several ways. A common pathway is the loss of the butoxy radical (•OC₄H₉) or the loss of butene (C₄H₈) via a McLafferty-type rearrangement, if sterically feasible. ccsenet.orgyoutube.com

Cleavage of the α-Dicarbonyl System: The bond between the two carbonyl groups can cleave, leading to characteristic acylium ions.

The resulting mass spectrum would be a unique fingerprint of the molecule, with specific m/z values corresponding to these fragments confirming the presence and arrangement of the ester and diethylamino groups. acs.orgyoutube.com

Expected Key Mass Fragments (EI-MS)

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 201 | [C₁₀H₁₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [M - C₂H₅]⁺ | α-cleavage at N-ethyl |

| 144 | [M - C₄H₉O]⁺ | Loss of butoxy radical |

| 100 | [C₅H₁₀NO]⁺ | α-cleavage product |

| 72 | [C₄H₁₀N]⁺ | Diethylaminyl cation |

| 56 | [C₄H₈]⁺˙ | Loss of butene |

Despite a comprehensive search for scientific literature and crystallographic databases, no experimental data on the X-ray crystallographic analysis of this compound could be located. As a result, the detailed structural elucidation and the generation of corresponding data tables for the solid-state structure of this specific compound, as requested in the outline, cannot be provided.

The search yielded crystallographic information for structurally related molecules, including other butyl amides and oxamates. However, in strict adherence to the provided instructions to focus solely on this compound, this information on other compounds cannot be used to generate the requested article. The principles of scientific accuracy mandate that only data directly pertaining to the specified compound be presented.

Therefore, the section on "," specifically subsection "4.4. X-ray Crystallography for Solid-State Structure Determination," cannot be written.

Table of Compounds Mentioned

Theoretical and Computational Chemistry Studies of Butyl Diethylamino Oxo Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like butyl (diethylamino)(oxo)acetate at the atomic level. These methods provide insights into its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

Once the optimized geometry is obtained, further DFT analysis can elucidate the electronic structure. This includes mapping the distribution of electron density and calculating the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. In a molecule like this compound, the HOMO is expected to be localized on the electron-rich diethylamino group, while the LUMO would likely be centered on the electron-deficient carbonyl carbons of the oxoacetate group.

Table 1: Representative Data from DFT Calculations on Analogous Compounds

| Parameter | Analogous Compound System | Typical Method | Predicted Value/Finding |

|---|---|---|---|

| HOMO-LUMO Gap | 4-amino-N-[2-(diethylamino)ethyl]benzamide complex | DFT/B3LYP/6-311G(d,p) | ~3.2 eV |

| C=O Bond Length | Ethyl Acetate (B1210297) | DFT | ~1.2 Å |

This table is illustrative, based on data for structurally related molecules to indicate expected values for this compound.

Ab Initio and Semi-Empirical Methods for Complementary Insights

While DFT is a primary tool, other computational methods offer complementary perspectives.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from first principles without empirical parameterization. While computationally more demanding than DFT, they can be used to validate DFT results or for systems where DFT may have limitations. For example, comparing vibrational frequencies calculated by HF and DFT methods can indicate which method provides results in better agreement with experimental data. nih.gov

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods because they use parameters derived from experimental data. While less accurate, they are useful for preliminary conformational searches of large molecules or for modeling large systems where higher-level theory is computationally prohibitive. They could be used to quickly scan the conformational landscape of the butyl chain in this compound before refining the most stable conformers with DFT.

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be directly compared to an experimental FT-IR spectrum. nih.gov This allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-N stretch, C-H bends) to the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (e.g., ¹H and ¹³C). This is typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of complex experimental NMR spectra, especially for distinguishing between different isomers or conformers. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. nih.gov This method calculates the energies of excited states, corresponding to the absorption of light in the UV-Vis region. The results can predict the maximum absorption wavelength (λmax) and the oscillator strength of the transition, providing insight into the molecule's color and electronic behavior. For this compound, transitions would likely involve the n → π* and π → π* transitions associated with the carbonyl groups and the nitrogen lone pair.

Mechanistic Probing through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. For a compound like this compound, this could involve studying its synthesis, decomposition, or hydrolysis.

Identification of Transition States and Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Identifying the geometry of this TS is crucial for understanding the reaction pathway. Computational methods can locate the TS on the potential energy surface, which is characterized as a first-order saddle point with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, in the hydrolysis of an ester like this compound, the reaction would likely proceed through a tetrahedral intermediate. Computational modeling can map the entire reaction path, from the approach of a water molecule to the formation of the TS, the tetrahedral intermediate, and finally to the products (a carboxylic acid and an alcohol). The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. Studies on the hydrolysis of ethyl acetate have shown that the conformational orientation of the alkyl group can significantly influence the activation energy. nih.gov

Analysis of Reaction Energetics and Thermodynamics

Beyond identifying the transition state, computational chemistry allows for the detailed analysis of the thermodynamics of a reaction. By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed.

This involves calculating key thermodynamic quantities such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a spontaneous reaction. For instance, the thermal decomposition of esters can be modeled to determine activation enthalpies, which reveal the temperatures at which these reactions become significant. nih.gov DFT calculations have been used to show that pyrolytic syn-elimination reactions in acetates have activation enthalpies of around 40 kcal/mol. nih.gov Similar calculations for this compound could predict its thermal stability and likely decomposition pathways.

Table 2: Representative Calculated Activation Energies for Ester Hydrolysis

| Reaction | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Ethyl Acetate Neutral Hydrolysis (trans conformer) | DFT with PCM | ~25-30 |

Source: Adapted from studies on ethyl acetate hydrolysis. nih.gov The values illustrate the expected range and the influence of conformation on reaction barriers.

Solvent Effects and Reaction Environment Modeling

The chemical behavior and reactivity of this compound in solution are significantly influenced by its surrounding solvent environment. While specific experimental or computational studies on the solvent effects for this particular compound are not extensively documented in publicly available literature, general principles of physical organic chemistry and computational modeling of similar esters can provide valuable insights. The interaction between the solute, this compound, and the solvent molecules can alter its conformational equilibrium, reaction kinetics, and spectroscopic properties.

Modeling the solvent environment is a critical aspect of computational chemistry. This can be approached through two primary models: explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational simulation. This method allows for the direct study of specific intermolecular interactions, such as hydrogen bonding between the solvent and the carbonyl or amino groups of the ester. For a protic solvent, for instance, specific hydrogen bond interactions with the oxygen atoms of the ester and the nitrogen atom could be modeled. This level of detail is computationally intensive but provides a highly accurate picture of the immediate solvation shell.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and is effective for capturing the bulk electrostatic effects of the solvent on the solute. The Polarizable Continuum Model (PCM) is a widely used example. For this compound, such models could predict how solvents of varying polarity would affect its stability and reactivity. For instance, in the alkaline hydrolysis of esters, an increase in the ethanol (B145695) content in aqueous ethanol mixtures leads to a decrease in the dielectric constant of the medium, which in turn can decrease the rate of saponification ias.ac.in.

The choice of solvent can dramatically influence reaction outcomes. For esterification reactions, non-polar organic solvents are often employed researchgate.net. In the context of reactions involving this compound, the solvent's ability to stabilize or destabilize reactants, transition states, and products would be a key determinant of the reaction pathway and rate. Computational models can be used to calculate the energy of these species in different solvent environments to predict these effects.

A summary of computed properties for this compound, which are essential for parameterizing such computational models, is provided below.

| Property | Value |

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| XLogP3 | 2 |

| Topological Polar Surface Area | 46.6 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 7 |

| Data sourced from publicly available chemical databases. chem960.comchem960.com |

Molecular Interaction Studies and Intermolecular Forces

The intermolecular forces involving this compound are crucial for understanding its physical properties, such as boiling point and solubility, as well as its interactions with other molecules in a biological or chemical system. The primary intermolecular forces at play are:

Dipole-Dipole Interactions: The presence of the ester and amide functional groups introduces significant polarity into the molecule. The carbonyl groups (C=O) and the carbon-oxygen and carbon-nitrogen bonds create a permanent molecular dipole. These dipoles will interact with each other in the pure substance and with the dipoles of other polar molecules.

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and arise from temporary fluctuations in electron density. The butyl and diethyl groups of the molecule contribute to these non-polar interactions. The larger the non-polar surface area, the stronger the dispersion forces.

Hydrogen Bonding: While this compound itself does not have hydrogen bond donors, the oxygen atoms of the carbonyl groups and the nitrogen atom of the diethylamino group can act as hydrogen bond acceptors. This means they can form hydrogen bonds with protic solvents like water or alcohols, or with other molecules that contain O-H or N-H bonds.

Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to study these interactions in detail. For example, in studies of related oxoesters, NBO analysis has been used to understand electron delocalization and its effect on reactivity nih.gov. Such analyses can quantify the strength of intermolecular interactions and provide a deeper understanding of the electronic structure of the molecule.

Molecular docking simulations could also be used to investigate the interaction of this compound with a target protein or receptor. These simulations would model the non-covalent interactions, including electrostatic interactions, hydrogen bonds, and van der Waals forces, between the ligand and the binding site. The calculated binding affinity would provide a measure of the strength of these interactions.

The table below summarizes the types of intermolecular forces expected for this compound and the molecular features responsible for them.

| Intermolecular Force | Contributing Molecular Feature | Significance |

| Dipole-Dipole Interactions | Ester and amide functional groups (C=O, C-O, C-N bonds) | Influences physical properties like boiling point and solubility in polar solvents. |

| Van der Waals Forces | Butyl and diethyl alkyl chains | Contributes to overall intermolecular attraction, significant for interactions in non-polar environments. |

| Hydrogen Bonding (Acceptor) | Carbonyl oxygen atoms, diethylamino nitrogen atom | Allows for interaction with hydrogen bond donor molecules, affecting solubility in protic solvents and potential biological interactions. |

Applications of Butyl Diethylamino Oxo Acetate in Advanced Organic Synthesis

Potential Role as a Versatile Synthetic Building Block

Organic compounds with multiple functional groups, such as Butyl (diethylamino)(oxo)acetate, are often valuable as versatile building blocks in the synthesis of more complex molecules. The reactivity of each functional group can be selectively harnessed to construct intricate molecular architectures.

Hypothetical Construction of Complex Carbon Frameworks

The oxoacetate portion of the molecule presents a key site for carbon-carbon bond formation. The ketone and ester functionalities could potentially participate in a variety of classic and modern organic reactions. For instance, the α-keto ester moiety could be a substrate for aldol reactions, Michael additions, or Grignard reactions, allowing for the introduction of new carbon substituents. The diethylamide could influence the stereochemical outcome of such reactions, a critical aspect in the synthesis of complex natural products and pharmaceuticals.

A Potential Precursor for Advanced Organic Intermediates

The inherent functionality of this compound suggests its potential as a precursor to various advanced organic intermediates. Selective reduction of the ketone or ester could yield valuable diol or hydroxy ester intermediates. Furthermore, hydrolysis of the ester and amide moieties would provide access to the corresponding carboxylic acid and amine, which are themselves versatile starting materials for a wide range of chemical transformations.

A closely related analog, Ethyl (diethylamino)(oxo)acetate , is commercially available, indicating that this class of compounds has potential utility in synthesis. The reactions of this ethyl analog could be reasonably extrapolated to the butyl derivative.

Postulated Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry. The 1,2-dicarbonyl motif present in this compound is a common precursor for the synthesis of various heterocycles. For example, condensation reactions with dinucleophiles such as hydrazines, hydroxylamines, or amidines could potentially lead to the formation of pyridazinones, oxazinones, or pyrimidinones, respectively. The specific nature of the substituents on the resulting heterocyclic ring would be dictated by the choice of the dinucleophile.

Speculative Development of New Synthetic Methodologies

The unique combination of functional groups in this compound could also inspire the development of novel synthetic methodologies.

Hypothetical Reagent in Catalytic Cycles

While no specific catalytic cycles involving this compound have been documented, its structure suggests potential roles. For instance, the diethylamino group could act as a directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization at otherwise unreactive positions. The ester and ketone functionalities could also serve as coordinating sites for a metal catalyst, influencing the regioselectivity and stereoselectivity of a given transformation.

Potential as a Ligand in Organometallic Chemistry

The nitrogen and oxygen atoms within this compound possess lone pairs of electrons and could therefore act as ligands, coordinating to metal centers. The resulting organometallic complexes could exhibit interesting catalytic properties or serve as valuable reagents themselves. The specific coordination mode would depend on the metal and the reaction conditions, potentially leading to the formation of chelate complexes that could enhance stability and influence reactivity.

Future Perspectives and Emerging Research Directions for Butyl Diethylamino Oxo Acetate

Novel Synthetic Routes and Process Intensification

The development of efficient and innovative synthetic methodologies is paramount to unlocking the potential of Butyl (diethylamino)(oxo)acetate. Current research into the synthesis of analogous α-ketoamides suggests several promising avenues for exploration. chemrxiv.orgacs.orgnih.gov

One of the most direct conceptual routes would involve the reaction of a suitable oxalyl derivative with diethylamine (B46881). For instance, the acylation of diethylamine with butyl oxalyl chloride could provide a straightforward pathway. This method is a fundamental and widely used technique for amide bond formation. wikipedia.org

Another approach could be the oxidation of a precursor α-hydroxy amide. This transformation is a common strategy for accessing α-ketoamides and could be adapted for the synthesis of the target molecule. Furthermore, copper-catalyzed aerobic oxidative coupling reactions, which have been successfully employed for a variety of α-ketoamides, represent a state-of-the-art synthetic strategy that could be applied. chemrxiv.orgchemrxiv.org

Process intensification is a key trend in modern chemical manufacturing, aiming to create more sustainable, cost-effective, and efficient processes. chemrxiv.org For the synthesis of this compound, several process intensification strategies could be envisioned. Reactive distillation, a technique that combines chemical reaction and separation in a single unit, could be particularly advantageous, especially if the synthesis involves an equilibrium-limited reaction. This approach has been successfully modeled for the production of other esters, such as butyl acetate (B1210297), demonstrating significant reductions in energy consumption and capital costs. chemrxiv.org The use of membrane reactors is another promising intensification strategy, which can enhance conversion rates by selectively removing byproducts. chemrxiv.org

| Potential Synthetic Strategy | Key Reactants | Potential Advantages | Relevant Research Area |

| Acylation | Butyl oxalyl chloride, Diethylamine | Direct, well-established chemistry | Amide bond formation wikipedia.org |

| Oxidation | Corresponding α-hydroxy amide | Access from different precursors | Oxidation catalysis |

| Oxidative Coupling | Phenylglyoxylic acid, Diethylamine | Use of readily available starting materials | Copper catalysis chemrxiv.orgchemrxiv.org |

Exploration of Unprecedented Reactivity Modes

The bifunctional nature of this compound, with its ester and α-ketoamide moieties, offers a rich landscape for exploring novel reactivity. The α-ketoamide group is a versatile pharmacophore and synthetic intermediate, known to participate in a wide array of chemical transformations. chemrxiv.orgrsc.org

The two carbonyl groups of the α-ketoamide are prime targets for nucleophilic attack. This could enable a range of addition reactions, potentially leading to the synthesis of complex heterocyclic structures or densely functionalized acyclic molecules. The adjacent ester group could also participate in these transformations, either through intramolecular reactions or by influencing the reactivity of the keto-amide portion.

Furthermore, the protons on the carbon atoms adjacent to the carbonyl groups could be sufficiently acidic to allow for enolate formation, opening up possibilities for aldol-type reactions, Michael additions, and other carbon-carbon bond-forming reactions. The exploration of these reactivity modes could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds. Research on the functionalization of acyclic α-keto amides has demonstrated their capacity for mono-, di-, and even tri-functionalization, highlighting the vast potential for derivatization. rsc.org

| Reactivity Mode | Potential Reaction Partners | Potential Products | Significance |

| Nucleophilic Addition | Amines, Alcohols, Grignard reagents | Heterocycles, functionalized amides | Access to complex molecular architectures rsc.org |

| Enolate Chemistry | Aldehydes, Ketones, Michael acceptors | C-C bond-formed derivatives | Construction of larger molecules |

| Cyclization Reactions | Internal nucleophiles | Lactams, other ring systems | Synthesis of constrained analogues |

Chemoinformatic and AI-Driven Discovery of New Transformations

Chemoinformatics and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of molecular properties and the discovery of new reactions. For a compound like this compound, where experimental data is scarce, these in silico tools are invaluable.

Chemoinformatic methods can be used to calculate a wide range of molecular descriptors, such as lipophilicity (XLogP3), topological polar surface area (TPSA), and the number of rotatable bonds. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems. For instance, the predicted properties can offer insights into its potential as a solvent, a synthetic building block, or a biologically active molecule.

| Computational Tool | Application to this compound | Potential Outcome |

| Chemoinformatics | Prediction of physicochemical properties | Guidance for experimental design and application |

| Machine Learning | Prediction of novel reactions and reactivity | Identification of new synthetic pathways |

| Generative Models | Design of novel derivatives | Targeted synthesis of new compounds with optimized properties chemrxiv.org |

Sustainable and Scalable Synthesis Strategies

The principles of green chemistry are increasingly important in the design of synthetic processes. For this compound, the development of sustainable and scalable synthesis strategies will be crucial for any future applications.

A key aspect of sustainable synthesis is the use of environmentally benign catalysts. While traditional methods might rely on stoichiometric reagents, modern approaches favor catalytic systems. For example, the use of earth-abundant and low-toxicity metals like copper in catalytic amounts for α-ketoamide synthesis is a significant step towards sustainability. chemrxiv.orgchemrxiv.org Biocatalysis, using enzymes to perform chemical transformations, offers another highly sustainable route, often proceeding under mild conditions with high selectivity.

The choice of solvent is another critical factor. Ideally, the synthesis should be conducted in greener solvents, such as water or bio-derived solvents, or even under solvent-free conditions. The transesterification of dimethyl oxalate (B1200264) to diethyl oxalate has been studied using various catalysts, demonstrating the potential for efficient synthesis with reduced environmental impact. rsc.org

Scalability is also a major consideration. A truly sustainable process must also be economically viable on a larger scale. This is where process intensification techniques, as discussed earlier, play a vital role. By integrating reaction and separation steps, reducing energy consumption, and minimizing waste, these strategies contribute to both the environmental and economic sustainability of the synthesis. A Chinese patent for the synthesis of fatty acid n-butyl esters highlights the use of an organic acid catalyst and subsequent purification with an adsorbent, indicating a focus on simple and efficient techniques suitable for industrial application. google.com

| Sustainability Aspect | Strategy for this compound | Example from Related Chemistry |

| Catalysis | Use of copper catalysts or biocatalysts | Copper-catalyzed synthesis of α-ketoamides chemrxiv.orgchemrxiv.org |

| Solvents | Use of green solvents or solvent-free conditions | Synthesis of diethyl oxalate in various media rsc.org |

| Process Design | Implementation of process intensification (e.g., reactive distillation) | Intensified production of butyl acetate chemrxiv.org |

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer : Document precise equipment specifications (e.g., reflux condenser dimensions), reagent batches (e.g., manufacturer catalog numbers), and environmental controls (e.g., humidity levels). Standardize quenching and workup steps, as seen in protocols for butyl acetate synthesis, to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.